Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiophene derivatives and amine functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .
Scientific Research Applications
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context of its use, such as in enzymatic studies or drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
- Butyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Uniqueness
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate is unique due to its specific propyl group, which can influence its chemical properties and reactivity compared to similar compounds with different alkyl groups. This uniqueness can affect its solubility, stability, and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
propyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-5-6-17-12(16)8-7(2)9(18-10(8)13)11(15)14(3)4/h5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOHHYVQLGLJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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